molecular formula C14H14NO7P B127932 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate CAS No. 154187-39-0

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate

Cat. No. B127932
M. Wt: 339.24 g/mol
InChI Key: SPHFYBQAUWQSQG-UHFFFAOYSA-N
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Description

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate is a chemical compound with the molecular formula C14H13NO7P . It is also known by its equivalent term 2-OHPh 1-NO2PhEP .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 338.230 Da, and the monoisotopic mass is 338.043518 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate are not explicitly mentioned in the search results. The molecular weight is known to be 338.2298 .

Scientific Research Applications

Photolytic Properties and Biological Studies

  • Characterization as a Caged Proton : 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (caged HPP) was compared to 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in its role as a caged proton. Caged sulfate was found to be capable of inducing large pH jumps, impacting protonation in biological studies, unlike caged HPP. This highlights caged HPP's limited range in pH modification, an essential aspect for biological and chemical research (Barth & Corrie, 2002).

Phosphate Ester Hydrolysis

  • Role in Phosphate Ester Hydrolysis : Studies on compounds like ethyl 4-nitrophenyl phosphate, similar to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate, have shown insights into reaction mechanisms. These include the hydrolysis process facilitated by metal-coordinated hydroxide at the phosphorus center, relevant for understanding similar reactions involving 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (Deal, Hengge & Burstyn, 1996).

Photolysis and Quantum Yield Measurements

  • Photolysis Quantum Yield Analysis : The photolysis quantum yield of 1-(2-nitrophenyl)ethyl phosphate (caged Pi), which is structurally related to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate, was critically analyzed. Understanding these yields is crucial for applications in biological research, where precise control of photolysis is required (Corrie et al., 2016).

Reaction Mechanisms in Chemical Studies

  • Understanding Reaction Mechanisms : Studies on compounds structurally related to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate have provided insights into reaction mechanisms. For instance, the investigation of nucleophilic substitution in bis(4-nitrophenyl) ethyl phosphate in alkaline solutions has revealed mechanisms that could be similar in the reactions involving 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (Tishkova et al., 1991).

Applications in Synthesis and Characterization

  • Synthetic Applications : The compound's structural analogs have been used in the selective phosphorylation of unprotected nucleosides, indicating a potential role for 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate in similar synthetic pathways (Taguchi & Mushika, 1975).

properties

IUPAC Name

(2-hydroxyphenyl) 1-(2-nitrophenyl)ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO7P/c1-10(11-6-2-3-7-12(11)15(17)18)21-23(19,20)22-14-9-5-4-8-13(14)16/h2-10,16H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFYBQAUWQSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934951
Record name 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate

CAS RN

154187-39-0
Record name 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Barth, JET Corrie - Biophysical journal, 2002 - cell.com
A new caged proton, 1-(2-nitrophenyl)ethyl sulfate (caged sulfate), is characterized by infrared spectroscopy and compared with a known caged, proton 2-hydroxyphenyl 1-(2-…
Number of citations: 84 www.cell.com
S Khan, F Castellano, JL Spudich, JA McCray… - Biophysical journal, 1993 - cell.com
Chemotactic excitation responses to caged ligand photorelease of rapidly swimming bacteria that reverse (Vibrio alginolyticus) or tumble (Escherichia coli and Salmonella typhimurium) …
Number of citations: 102 www.cell.com
DR Trentham - 1993 - core.ac.uk
Chemotactic excitation responses to caged ligand photorelease of rapidly swimming bacteria that reverse (Vibrio alginolyticus) or tumble (Escherichia coli and Salmonella typhimurium) …
Number of citations: 0 core.ac.uk
A Diaspro, F Federici, C Viappiani, S Krol… - The Journal of …, 2003 - ACS Publications
In this paper, we report, for the first time, experimental evidence of multiphoton photolysis of a caged proton compound, 2-nitrobenzaldehyde (o-NBA), using a new sensor system that …
Number of citations: 25 pubs.acs.org
M Baldassarre, A Barth - Analyst, 2014 - pubs.rsc.org
Caged compounds capable of inducing large pH-jumps upon UV illumination have represented a breakthrough in time-resolved infrared spectroscopy of acidification-triggered …
Number of citations: 18 pubs.rsc.org
V Sourjik, HC Berg - … of the National Academy of Sciences, 2002 - National Acad Sciences
In Escherichia coli chemotaxis, signaling depends on modulation of the level of phosphorylation of CheY, a small protein that couples receptors and flagellar motors. Working in vivo, we …
Number of citations: 334 www.pnas.org
JET Corrie, A Perálvarez-Marín, A Barth - Protein Folding and Misfolding …, 2012 - Springer
Reaction-induced infrared difference spectroscopy is a sensitive method to detect absorbance changes that accompany biomolecular reactions, even if they are very small. One of the …
Number of citations: 4 link.springer.com
S Khan, JL Spudich, JA McCray… - Proceedings of the …, 1995 - National Acad Sciences
Chemotactic signaling in Escherichia coli involves transmission of both negative and positive signals. In order to examine mechanisms of signal processing, behavioral responses to …
Number of citations: 71 www.pnas.org
FI Rosell, AG Mauk - Coordination Chemistry Reviews, 2011 - Elsevier
Flash photolysis has been used extensively in the advancement of our understanding of the electron transfer reactivity of metalloproteins and in investigation of the kinetic complexities …
Number of citations: 14 www.sciencedirect.com
S Guenther, PW Reeh, M Kress - European Journal of …, 1999 - Wiley Online Library
Capsaicin (CAPS) as well as acidic pH induces Ca 2+ influx in a subset of rat dorsal root ganglion neurons. Here we show that CAPS as well as three different approaches to induce …
Number of citations: 101 onlinelibrary.wiley.com

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